molecular formula C24H21FN2O3S B2865202 3-(5-(4-fluorophenyl)furan-2-yl)-N-(5-(4-methoxybenzyl)thiazol-2-yl)propanamide CAS No. 950269-55-3

3-(5-(4-fluorophenyl)furan-2-yl)-N-(5-(4-methoxybenzyl)thiazol-2-yl)propanamide

Cat. No. B2865202
CAS RN: 950269-55-3
M. Wt: 436.5
InChI Key: FXGQJWWFXMMJIG-UHFFFAOYSA-N
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Description

3-(5-(4-fluorophenyl)furan-2-yl)-N-(5-(4-methoxybenzyl)thiazol-2-yl)propanamide is a chemical compound that has gained significant attention in scientific research. It is a novel small molecule that has demonstrated potential in various therapeutic applications.

Scientific Research Applications

Antioxidant and Anticancer Activity

  • Novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide have been synthesized and tested for antioxidant and anticancer activities. Some derivatives demonstrated significant antioxidant activity, surpassing that of ascorbic acid, and displayed cytotoxicity against human glioblastoma and triple-negative breast cancer cell lines (Tumosienė et al., 2020).

Photodynamic Therapy for Cancer Treatment

  • New zinc phthalocyanine derivatives substituted with benzenesulfonamide groups have been synthesized, characterized, and evaluated for their potential as Type II photosensitizers in photodynamic therapy (PDT) for cancer treatment, showing high singlet oxygen quantum yields (Pişkin et al., 2020).

Antibacterial and Antifungal Agents

  • A series of 2-(6-methoxy-2-naphthyl)propionamide derivatives have been synthesized and shown to exhibit significant antibacterial and antifungal activities, comparable to standard agents like Ampicilline and Flucanazole (Helal et al., 2013).

properties

IUPAC Name

3-[5-(4-fluorophenyl)furan-2-yl]-N-[5-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21FN2O3S/c1-29-19-8-2-16(3-9-19)14-21-15-26-24(31-21)27-23(28)13-11-20-10-12-22(30-20)17-4-6-18(25)7-5-17/h2-10,12,15H,11,13-14H2,1H3,(H,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXGQJWWFXMMJIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)CCC3=CC=C(O3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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